2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine
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Overview
Description
2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine is a chemical compound that features a unique bicyclic structure, combining a cyclopentane ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Prins-type cyclization, which involves the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol in the presence of a catalyst such as TMSOTf in dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-amine: A structurally similar compound with a pyran ring but lacking the cyclopentane ring.
Cyclopentylamine: Contains a cyclopentane ring with an amine group but lacks the pyran ring.
Uniqueness
2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine is unique due to its fused bicyclic structure, which combines the properties of both cyclopentane and pyran rings. This structural feature may confer unique chemical reactivity and biological activity compared to its simpler analogs.
Properties
CAS No. |
802914-13-2 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2,3-dihydrocyclopenta[b]pyran-2-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-4,9H,5-7,11H2 |
InChI Key |
KXBZSMKRZCOQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=C2OC1CCN |
Origin of Product |
United States |
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